N-Methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine, commonly known as MBDB, is a psychoactive compound classified as a substituted phenethylamine and an entactogen. [] It is structurally similar to 3,4-methylenedioxymethamphetamine (MDMA) and exhibits similar pharmacological effects, though with a distinct profile. [] MBDB is a chiral molecule, existing in two enantiomeric forms: (+)-MBDB and (-)-MBDB.
MBDB, like MDMA, is believed to primarily exert its effects by interacting with monoamine transporters in the brain, particularly the serotonin transporter (SERT). [] It promotes the release of serotonin, dopamine, and norepinephrine, contributing to its entactogenic effects.
Behavioral Pharmacology: MBDB serves as a valuable pharmacological tool in studying the mechanisms underlying the effects of entactogens and their potential therapeutic applications. []
Drug Discrimination Studies: MBDB has been employed as a discriminative stimulus in animal models to investigate the subjective effects of MDMA-like compounds and explore the pharmacological basis of their abuse liability. []
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: